(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid
Description
(2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]acetic acid (CAS: 678991-01-0) is a fluorinated aromatic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. The 2,4-difluorophenyl substituent introduces electron-withdrawing effects, which may enhance the compound’s stability and reactivity in coupling reactions. Its molecular formula is C₂₄H₁₈F₂N₂O₄, with a molecular weight of 436.41 g/mol .
This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of fluorinated bioactive molecules or peptide analogs. Its structural complexity and fluorine atoms make it valuable for applications requiring precise stereochemical control, such as in pharmaceuticals or materials science .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4/c24-13-9-10-18(20(25)11-13)21(22(27)28)26-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,21H,12H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICNEVQBKTRFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585614 | |
| Record name | (2,4-Difluorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678991-01-0 | |
| Record name | (2,4-Difluorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid typically involves multiple steps, starting with the preparation of the difluorophenyl and fluorenylmethoxycarbonylamino intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and fluorenylmethoxycarbonylamino group play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related Fmoc-protected acetic acid derivatives:
Biological Activity
(2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]acetic acid is a complex organic compound primarily used in peptide synthesis. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for maintaining the stability of amino acids during chemical reactions. This article examines the biological activity of this compound, including its applications in scientific research, mechanisms of action, and potential therapeutic effects.
Structural Characteristics
The compound's structure can be represented as follows:
- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.6 g/mol
Biological Activity
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Fmoc group allows for selective construction of peptides without undesired side reactions, which is crucial for maintaining the integrity of biologically active compounds during synthesis.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides stability and protection during chemical reactions, while the acetic acid moiety interacts with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Applications in Research
- Peptide Synthesis : The compound serves as an essential intermediate in synthesizing peptides that may exhibit various biological activities.
- Therapeutic Development : Peptides synthesized using this compound have potential therapeutic effects, particularly in targeting specific diseases.
- Biochemical Studies : It is utilized in studying enzyme mechanisms and protein-ligand interactions due to its stability under mild reaction conditions.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2-[3-cyclopropyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino]-2,2-difluoro-N-(prop-2-yn-1-yl)-propanamido]acetic acid | Contains a cyclopropyl group | Incorporates difluoro substitution enhancing potency |
| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-amino-propanoic acid | Similar Fmoc protection | Focused on stereochemistry |
| 2-[3-(benzyl carboxy)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino]-N-(propan-2-yl)-propanamido]acetic acid | Contains benzyl carboxy group | May exhibit different solubility properties |
Case Studies
Research has demonstrated the effectiveness of peptides synthesized from this compound in various applications:
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Antimicrobial Peptides : Studies have shown that peptides derived from this compound exhibit antimicrobial properties against various pathogens.
- Reference Study : A study published in Journal of Peptide Science highlighted the synthesis and evaluation of antimicrobial peptides that showed significant inhibition against Staphylococcus aureus.
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Cancer Therapy : Peptides synthesized using this compound have been investigated for their potential in cancer therapy by targeting specific cancer cell receptors.
- Reference Study : Research in Cancer Research demonstrated that certain peptide derivatives could induce apoptosis in cancer cells by interacting with cell surface receptors.
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Neuroprotective Effects : Certain peptides derived from this compound have been studied for their neuroprotective effects in models of neurodegenerative diseases.
- Reference Study : A study published in Neuroscience Letters reported that specific peptide sequences could enhance neuronal survival under oxidative stress conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
